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Introduction: Iridoids are a class of monoterpenoids that serve as precursors to a wide range of
biologically active compounds, including the potent anti-cancer agent vincristine. The
sustainable production of these valuable molecules is a significant challenge due to their
complex structures and low abundance in their native plant sources. Metabolic engineering of
microbial hosts, particularly Saccharomyces cerevisiae, offers a promising alternative for the
scalable and cost-effective production of iridoids. This document provides detailed application
notes and protocols for the metabolic engineering of yeast for the biosynthesis of (+)-iridodial
and its related precursor, nepetalactol.

Metabolic Pathway and Engineering Strategies

The biosynthesis of (+)-iridodial in yeast begins with the endogenous precursor geranyl
pyrophosphate (GPP), which is converted through a series of enzymatic steps catalyzed by
heterologously expressed plant enzymes.

Core Biosynthetic Pathway from GPP to Nepetalactol and Iridodial:
e Geraniol Synthase (GES): Converts GPP to geraniol.

e Geraniol-8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-
hydroxygeraniol.
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o 8-hydroxygeraniol oxidoreductase (GOR or 8HGO): Oxidizes 8-hydroxygeraniol to 8-
oxogeranial.

« Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form
nepetalactol, which exists in equilibrium with its open-chain form, iridodial.

Key Metabolic Engineering Strategies in S. cerevisiae:

e Enhancing Precursor Supply: Overexpression of key enzymes in the native mevalonate
(MVA) pathway to increase the intracellular pool of GPP.

o Expression of Heterologous Pathway: Codon-optimization and expression of the core
biosynthetic enzymes (GES, G8H, GOR, ISY) from various plant sources.

e Minimizing Byproduct Formation: Deletion of endogenous yeast genes that encode enzymes
responsible for the formation of shunt products. For instance, deletion of genes encoding old
yellow enzymes (OYES) can prevent the reduction of pathway intermediates.[1][2]

Quantitative Data Summary

The following tables summarize the production titers of key intermediates and the final product,
nepetalactol (a precursor to (+)-iridodial), achieved in various engineered S. cerevisiae strains.

Table 1: Geraniol Production in Engineered S. cerevisiae

Strain Engineering

Geraniol Titer (mg/L) Reference
Strategy
Base strain with combined
. 11.4 --INVALID-LINK--
strategies
Overexpression of tCrGES,
EcAtoB, and HMGS in Y. 341.17 [3]
lipolytica
Overexpression of 3 copies of
tCrGES and single copies of
~1000 [3]

ERG10, HMGS, tHMGL1, IDl in
Y. lipolytica
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Table 2: 8-Hydroxygeraniol Production in Engineered S. cerevisiae

Strain Engineering

8-Hydroxygeraniol Titer

Reference
Strategy (mglL)
Engineered chassis and >30-fold improvement over )
optimized G8H expression starting strain
Fed-batch fermentation with
_ _ 227 --INVALID-LINK--
engineered strain
Table 3: Nepetalactol Production in Engineered S. cerevisiae
Strain Engineering .
Nepetalactol Titer (mg/L) Reference
Strategy
Deletion of five genes involved
in a,B-unsaturated carbonyl 5.2-fold increase in selectivity --INVALID-LINK--
metabolism
Whole-cell biocatalysis from 8-
: 45 [5][6]
hydroxygeraniol
De novo production in
, , 6 --INVALID-LINK--
engineered strain
Semi-biosynthesis with
- . 153 [61[7]
optimized bioprocess
De novo production in
7.2 [8][9]

Aspergillus oryzae

Experimental Protocols
Plasmid Construction for Pathway Expression

This protocol describes the general steps for constructing plasmids to express the iridoid

biosynthesis pathway in S. cerevisiae.

Materials:
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E. coli strain for plasmid propagation (e.g., DH50)

Yeast expression vectors (e.g., pRS series with different auxotrophic markers)

Codon-optimized synthetic genes for GES, G8H, GOR, and ISY

Restriction enzymes and T4 DNA ligase

High-fidelity DNA polymerase for PCR

DNA purification kits
Protocol:

o Gene Amplification: Amplify the codon-optimized genes (GES, G8H, GOR, ISY) using PCR
with primers that add appropriate restriction sites for cloning into the chosen yeast
expression vectors.

o Vector Preparation: Digest the yeast expression vectors with the corresponding restriction
enzymes.

 Ligation: Ligate the amplified gene fragments into the digested vectors using T4 DNA ligase.

o Transformation into E. coli: Transform the ligation products into competent E. coli cells and
select for transformants on appropriate antibiotic-containing media.

o Plasmid Purification and Verification: Isolate the plasmids from the selected E. coli colonies
and verify the correct insertion of the genes by restriction digest and DNA sequencing.

Yeast Strain and Transformation

Yeast Strain: A commonly used parent strain for metabolic engineering is S. cerevisiae BY4741
(MATa his3A1 leu2A0 met15A0 ura3A0).[6][10][11][12] This strain has several auxotrophic
markers that can be used for plasmid selection.

Lithium Acetate (LiAc) Transformation Protocol:
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o Prepare Yeast Culture: Inoculate a single yeast colony into 5 mL of YPD medium and grow
overnight at 30°C with shaking.

e Inoculate Main Culture: Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of
~0.2 and grow to an OD600 of 0.6-0.8.

e Harvest and Wash Cells: Centrifuge the cells, discard the supernatant, and wash the cell
pellet with sterile water.

» Prepare Competent Cells: Resuspend the cell pellet in 1 mL of 100 mM LiAc and incubate
for 30 minutes at 30°C.

¢ Transformation:

o Pellet the competent cells and resuspend in a transformation mix containing:

240 pL of 50% (w/v) PEG 3350

36 pL of 1.0 M LiAc

25 pL of single-stranded carrier DNA (e.g., salmon sperm DNA)

5 pL of plasmid DNA (0.1-1 pg)

Fill to a final volume of 360 uL with sterile water.
o Vortex vigorously and incubate at 42°C for 40 minutes.

e Plating: Pellet the cells, remove the transformation mix, resuspend in sterile water, and plate
on selective synthetic complete (SC) drop-out medium lacking the appropriate nutrient for
plasmid selection.

 Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Fed-Batch Fermentation

Media:
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o Batch Medium: A defined minimal medium such as Verduyn medium containing glucose as
the carbon source.

e Feeding Medium: A concentrated solution of glucose and other limiting nutrients.
Protocol:

e Seed Culture: Inoculate a single colony of the engineered yeast strain into 10 mL of
appropriate selective medium and grow overnight at 30°C.

» Bioreactor Inoculation: Use the seed culture to inoculate a bioreactor containing the batch
medium.

o Batch Phase: Grow the culture in batch mode at 30°C, maintaining a pH of 5.0 and ensuring
adequate aeration. Monitor the glucose concentration.

o Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in
dissolved oxygen), start the fed-batch phase by feeding the concentrated nutrient solution.
The feed rate can be controlled to maintain a low glucose concentration, which can help to
avoid the Crabtree effect and maximize biomass and product formation.

o Sampling: Take samples periodically to measure cell density (OD600) and for metabolite
analysis.

Metabolite Extraction and Quantification

Extraction Protocol:
» Harvest Cells: Take a known volume of the yeast culture and centrifuge to pellet the cells.

e Solvent Extraction: Add a suitable organic solvent, such as ethyl acetate or a mixture of
chloroform and methanol, to the cell pellet and the supernatant to extract the iridoids.[8]

¢ Vortex and Incubate: Vortex the mixture vigorously and incubate to ensure complete
extraction.

e Phase Separation: Centrifuge the mixture to separate the organic and agueous phases.
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e Collect Organic Phase: Carefully collect the organic phase containing the iridoids.

» Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute
the dried extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for
GC-MS analysis.

GC-MS Quantification:
e GC Column: Use a suitable capillary column for terpene analysis (e.g., HP-5MS).

o Temperature Program: Develop a temperature gradient to separate the compounds of
interest. A typical program might start at a low temperature (e.g., 80°C) and ramp up to a
high temperature (e.g., 300°C).

e Mass Spectrometry: Operate the mass spectrometer in scan mode to identify the
compounds based on their mass spectra and retention times compared to authentic
standards. For quantification, use selected ion monitoring (SIM) mode for higher sensitivity
and accuracy.

o Quantification: Create a calibration curve using certified reference standards of (+)-iridodial
and/or nepetalactol to quantify the concentration of these compounds in the samples.

Visualizations
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Caption: Engineered metabolic pathway for (+)-iridodial biosynthesis in yeast.
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Caption: Experimental workflow for (+)-iridodial production in yeast.
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Caption: Key engineering strategies for enhanced (+)-iridodial production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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